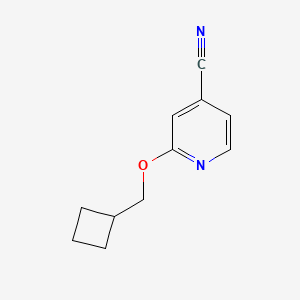
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
Overview
Description
The compound “1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carbohydrazide group, which is a functional group consisting of a carbonyl group (C=O) flanked by two hydrazine groups (NH-NH2). The 2-methoxyphenyl group indicates a phenyl ring (a six-membered carbon ring, indicative of an aromatic compound) with a methoxy group (O-CH3) attached at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, would have a puckered conformation due to the strain of the five-membered ring. The carbohydrazide group would likely participate in hydrogen bonding, both intra- and intermolecularly .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The carbohydrazide group, for example, is known to participate in various reactions, including condensation reactions with aldehydes and ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carbohydrazide group and the aromatic 2-methoxyphenyl group could influence its solubility, melting point, and other properties .Scientific Research Applications
1. Design, Synthesis and 5-HT1A Binding Affinity
- Summary of the Application : This research involves the design and synthesis of new compounds bearing the 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine . These compounds are tested for their binding affinity against the 5-HT1A receptor .
- Methods of Application or Experimental Procedures : The key intermediate 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine was obtained by a nucleophilic substitution of 1,3-dichloropropane with 1-(2-methoxyphenyl)piperazine in dry acetonitrile under reflux .
- Results or Outcomes : The compounds proved to be highly selective ligands towards the 5-HT1A receptor with a binding constant of 1.2 nM and 21.3 nM, respectively .
2. Synthesis and Structure Determination
- Summary of the Application : This research involves the synthesis and structure determination of a compound containing the 1,2,3-triazole moiety . The compound is synthesized from reactions of diazo compounds and carbodiimides .
- Methods of Application or Experimental Procedures : A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions gave the desired product .
- Results or Outcomes : The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .
properties
IUPAC Name |
1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-18-10-5-3-2-4-9(10)15-7-8(6-11(15)16)12(17)14-13/h2-5,8H,6-7,13H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBDQZCITLUBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394366.png)



![(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol](/img/structure/B1394371.png)
![[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394372.png)
![N-Methyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394374.png)



